molecular formula C14H19N3 B12638828 1-(6-Phenylhexyl)-1H-1,2,4-triazole CAS No. 919800-79-6

1-(6-Phenylhexyl)-1H-1,2,4-triazole

Cat. No.: B12638828
CAS No.: 919800-79-6
M. Wt: 229.32 g/mol
InChI Key: PQFLMKKAMJTVNA-UHFFFAOYSA-N
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Description

1-(6-Phenylhexyl)-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Phenylhexyl)-1H-1,2,4-triazole typically involves the reaction of 6-phenylhexylamine with a triazole precursor. One common method is the cyclization of 6-phenylhexylamine with hydrazine and a carbonyl compound under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(6-Phenylhexyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction can produce triazole derivatives with reduced nitrogen atoms.

Scientific Research Applications

1-(6-Phenylhexyl)-1H-1,2,4-triazole has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Phenylhexyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Phenylhexyl)-1H-1,2,3-triazole: Similar structure but with a different arrangement of nitrogen atoms in the triazole ring.

    1-(6-Phenylhexyl)-1H-1,2,4-oxadiazole: Contains an oxygen atom in place of one of the nitrogen atoms in the triazole ring.

    1-(6-Phenylhexyl)-1H-1,2,4-thiadiazole: Contains a sulfur atom in place of one of the nitrogen atoms in the triazole ring.

Uniqueness

1-(6-Phenylhexyl)-1H-1,2,4-triazole is unique due to its specific arrangement of nitrogen atoms in the triazole ring and the presence of the phenylhexyl group

Properties

CAS No.

919800-79-6

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

1-(6-phenylhexyl)-1,2,4-triazole

InChI

InChI=1S/C14H19N3/c1(2-7-11-17-13-15-12-16-17)4-8-14-9-5-3-6-10-14/h3,5-6,9-10,12-13H,1-2,4,7-8,11H2

InChI Key

PQFLMKKAMJTVNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCCN2C=NC=N2

Origin of Product

United States

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